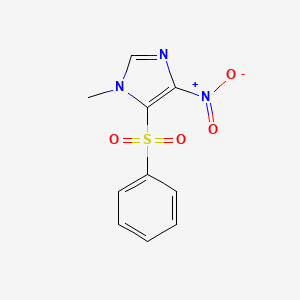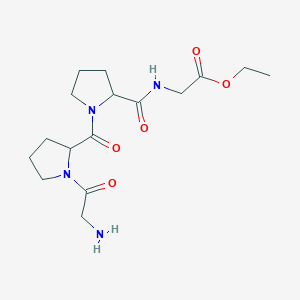![molecular formula C8H10N4OS B12936133 [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-07-4](/img/structure/B12936133.png)
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Ethylthio)-9H-purin-9-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of an ethylthio group at the 6-position and a methanol group at the 9-position of the purine ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and subsequent functionalization to form the purine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with ethanethiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction. This involves the reaction of the purine derivative with formaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (6-(Ethylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: (6-(Ethylthio)-9H-purin-9-yl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides. This reaction typically requires the presence of a suitable catalyst or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, sodium iodide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or halogenated purine derivatives.
科学的研究の応用
(6-(Ethylthio)-9H-purin-9-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique functional groups allow for further chemical modifications.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (6-(Ethylthio)-9H-purin-9-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
(6-Methylthio-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an ethylthio group.
(6-(Ethylthio)-9H-purin-9-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(6-(Ethylthio)-9H-purin-9-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
- The presence of both the ethylthio and methanol groups in (6-(Ethylthio)-9H-purin-9-yl)methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
14133-07-4 |
|---|---|
分子式 |
C8H10N4OS |
分子量 |
210.26 g/mol |
IUPAC名 |
(6-ethylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3 |
InChIキー |
PPHKAJISFSYMPB-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC=NC2=C1N=CN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
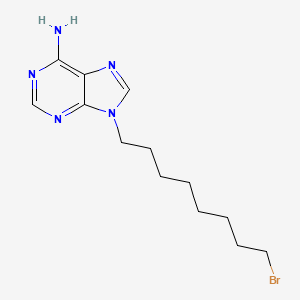

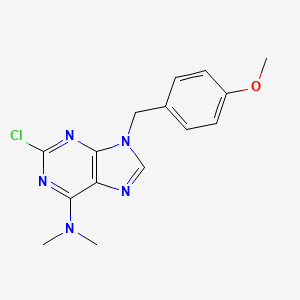
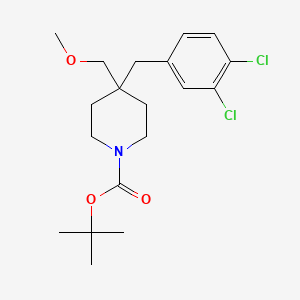

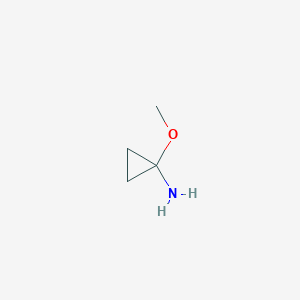
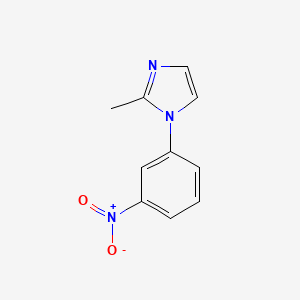
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
